molecular formula C12H20BClN2O2 B1408843 (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride CAS No. 1704073-96-0

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride

Cat. No.: B1408843
CAS No.: 1704073-96-0
M. Wt: 270.56 g/mol
InChI Key: GLNMCTLXDJBZKY-UHFFFAOYSA-N
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Description

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a piperazine ring attached to a phenylboronic acid moiety, which is further modified with an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can modify the piperazine ring or the phenyl group.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce boronic esters .

Mechanism of Action

The mechanism of action of (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperazine ring can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity. This modification can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

[4-(1-piperazin-1-ylethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2.ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(5-3-11)13(16)17;/h2-5,10,14,16-17H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNMCTLXDJBZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCNCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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